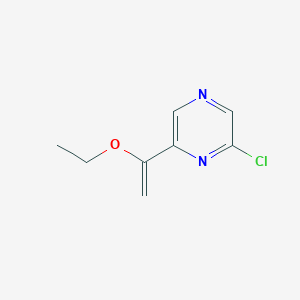

2-Chloro-6-(1-ethoxyethenyl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-6-(1-ethoxyethenyl)pyrazine” is a chemical compound with the CAS Number: 2137845-39-5 . It has a molecular weight of 184.62 .

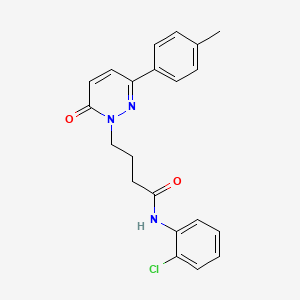

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-(1-ethoxyvinyl)pyrazine . The InChI code for this compound is 1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 .Wissenschaftliche Forschungsanwendungen

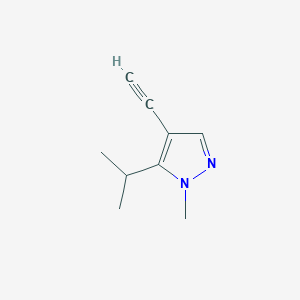

Synthesis of Pyrazine Derivatives

A general method for the synthesis of 4-(alkyl)pyrazoles, including compounds related to 2-Chloro-6-(1-ethoxyethenyl)pyrazine, involves the reaction between organyl diethylacetals and the Vilsmeier reagent. This process yields a mixture of ethoxy- and dimethylamino-acroleins, which react with hydrazine monohydrogen chloride to produce the desired pyrazoles. These derivatives exhibit unique solubility and structural properties in common organic solvents, with significant implications for material science and organic chemistry (Reger et al., 2003).

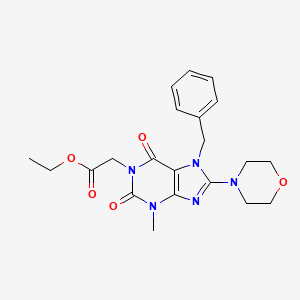

Photophysical Properties for Optoelectronics

The development of push–pull pyrazine fluorophores demonstrates the versatility of pyrazine derivatives like 2-Chloro-6-(1-ethoxyethenyl)pyrazine in optoelectronics. These fluorophores, synthesized from 2-methyl- or 2-chloropyrazine, exhibit strong emission solvatochromism due to intramolecular charge transfer. Such properties are crucial for designing advanced materials for light-emitting devices and sensors (Hoffert et al., 2017).

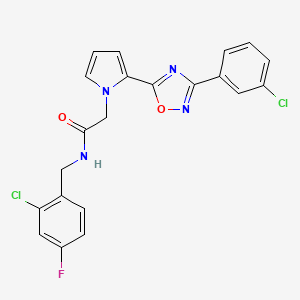

Antimicrobial Activity

Synthesis of novel pyrazoline and isoxazoline derivatives, potentially including structures akin to 2-Chloro-6-(1-ethoxyethenyl)pyrazine, has been explored for antimicrobial properties. These compounds are synthesized through reactions involving specific precursors and evaluated against a range of bacterial strains. Such research underscores the potential of pyrazine derivatives in developing new antimicrobial agents (Jadhav et al., 2009).

Magnetic Properties in Coordination Chemistry

Research into the synthesis of new metal-organic compounds using monosubstituted pyrazines has unveiled a family of compounds with notable magnetic properties. The study of bis(monosubstituted-pyrazine)dihalocopper(II) derivatives reveals antiferromagnetic interactions, highlighting the importance of pyrazine derivatives like 2-Chloro-6-(1-ethoxyethenyl)pyrazine in the design of magnetic materials (Herringer et al., 2010).

Organic Synthesis and Catalysis

The use of pyrazine derivatives in organic synthesis has been demonstrated through various catalytic and synthetic strategies. This includes the synthesis of pyranopyrazoles, showcasing the utility of compounds related to 2-Chloro-6-(1-ethoxyethenyl)pyrazine in facilitating multi-component reactions. Such applications are vital for the development of new organic synthesis methodologies (Zolfigol et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-6-(1-ethoxyethenyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFFEXRTACZLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CN=CC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(1-ethoxyethenyl)pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)